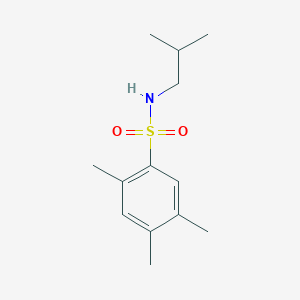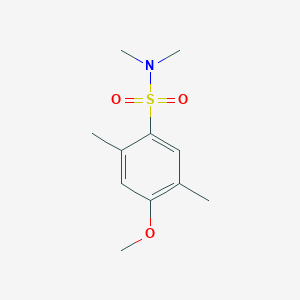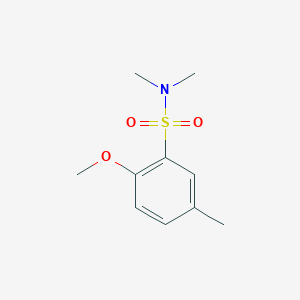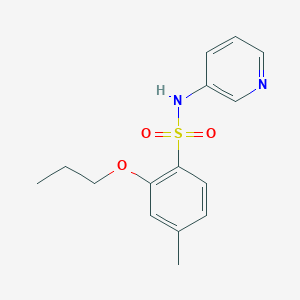
N-isobutyl-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2,4,5-trimethylbenzenesulfonamide, also known as IBTMS, is a sulfonamide compound that has gained attention in scientific research due to its potential applications in various fields. IBTMS is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of N-isobutyl-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. In bacteria, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. In fungi, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of squalene epoxidase, an enzyme involved in the synthesis of ergosterol.
Biochemical and Physiological Effects
N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects in various organisms. In bacteria, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the growth and reproduction of certain strains, including Staphylococcus aureus and Escherichia coli. In fungi, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the growth and reproduction of certain strains, including Candida albicans and Aspergillus fumigatus. In plants, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the growth and development of certain species, including Arabidopsis thaliana and Zea mays.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyl-2,4,5-trimethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, N-isobutyl-2,4,5-trimethylbenzenesulfonamide also has some limitations, including its low water solubility, which can make it difficult to use in aqueous systems, and its potential toxicity to certain organisms.
Orientations Futures
There are several potential future directions for research on N-isobutyl-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-isobutyl-2,4,5-trimethylbenzenesulfonamide. Another area of interest is the exploration of N-isobutyl-2,4,5-trimethylbenzenesulfonamide as a potential therapeutic agent for various diseases, including fungal infections and inflammatory disorders. Additionally, there is potential for N-isobutyl-2,4,5-trimethylbenzenesulfonamide to be used in the development of new materials with unique properties, such as biodegradable plastics and lubricants.
Méthodes De Synthèse
N-isobutyl-2,4,5-trimethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with isobutylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been investigated for its antifungal, antibacterial, and anti-inflammatory properties. In agriculture, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been explored as a potential herbicide and insecticide due to its ability to inhibit the growth of certain plants and insects. In material science, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been studied for its potential use as a plasticizer and lubricant.
Propriétés
Nom du produit |
N-isobutyl-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H21NO2S |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
2,4,5-trimethyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)8-14-17(15,16)13-7-11(4)10(3)6-12(13)5/h6-7,9,14H,8H2,1-5H3 |
Clé InChI |
SQGYAEWEAWYTAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)












